

# IUPAC Nomenclature of Diethyl (1-methylethyl)phosphonate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diethyl isopropylphosphonate*

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This document provides a detailed technical overview of the IUPAC nomenclature, physicochemical properties, and synthesis of diethyl (1-methylethyl)phosphonate. It is intended for researchers, scientists, and professionals in the field of drug development and organophosphorus chemistry.

## IUPAC Nomenclature Analysis

The systematic naming of organophosphorus compounds, such as diethyl (1-methylethyl)phosphonate, follows the principles established by the International Union of Pure and Applied Chemistry (IUPAC).<sup>[1][2][3][4]</sup> This compound is a dialkyl ester of a phosphonic acid. Phosphonic acids are characterized by a direct and stable carbon-to-phosphorus (C–P) bond, which distinguishes them from phosphate esters that feature a P–O–C linkage.<sup>[5][6]</sup>

The name "diethyl (1-methylethyl)phosphonate" can be deconstructed as follows:

- Phosphonate: This is the parent name, indicating a derivative of phosphonic acid where a hydrogen atom bonded to phosphorus has been replaced by an organic group.<sup>[1][6]</sup>
- (1-methylethyl): This prefix, enclosed in parentheses, specifies the organic group attached directly to the phosphorus atom via a P–C bond. "1-methylethyl" is the systematic IUPAC name for the isopropyl group,  $-\text{CH}(\text{CH}_3)_2$ .
- Diethyl: This prefix indicates that the two acidic hydroxyl groups of the phosphonic acid moiety have been esterified with two ethyl groups ( $-\text{OCH}_2\text{CH}_3$ ).

An alternative, equally valid IUPAC name is 2-diethoxyphosphorylpropane.[\[7\]](#) This name is derived by treating the diethyl phosphonate group as a substituent on the longest carbon chain.

- Propane: The parent alkane is the three-carbon chain of the isopropyl group.
- 2-: This locant indicates that the substituent is attached to the second carbon of the propane chain.
- diethoxyphosphoryl: This term describes the substituent group, which consists of a phosphorus atom double-bonded to an oxygen atom (the "phosphoryl" part) and also bonded to two ethoxy groups.

The common name for this compound is **diethyl isopropylphosphonate**.[\[5\]](#)[\[7\]](#)

## Structural and Physicochemical Data

The structural and physicochemical properties of diethyl (1-methylethyl)phosphonate are summarized in the table below. This data is essential for its handling, characterization, and application in research and development.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>17</sub> O <sub>3</sub> P	<a href="#">[5]</a> <a href="#">[7]</a>
Molecular Weight	180.18 g/mol	<a href="#">[5]</a> <a href="#">[7]</a>
CAS Number	1538-69-8	<a href="#">[5]</a> <a href="#">[7]</a>
Appearance	Colorless liquid	
IUPAC Name	Diethyl (1-methylethyl)phosphonate; 2-diethoxyphosphorylpropane	<a href="#">[5]</a> <a href="#">[7]</a>
Synonyms	Diethyl isopropylphosphonate, Isopropylphosphonic acid diethyl ester	<a href="#">[7]</a>
InChI Key	PPMDSXRMQXBCJW-UHFFFAOYSA-N	<a href="#">[5]</a> <a href="#">[7]</a>
SMILES	CCOP(=O)(C(C)C)OCC	<a href="#">[7]</a>

## Experimental Protocols: Synthesis

The primary method for synthesizing dialkyl alkylphosphonates, including diethyl (1-methylethyl)phosphonate, is the Michaelis-Arbuzov reaction.[\[5\]](#) This reaction is a cornerstone in the formation of carbon-phosphorus bonds.

**Reaction:** The reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For the synthesis of diethyl (1-methylethyl)phosphonate, triethyl phosphite is reacted with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane).

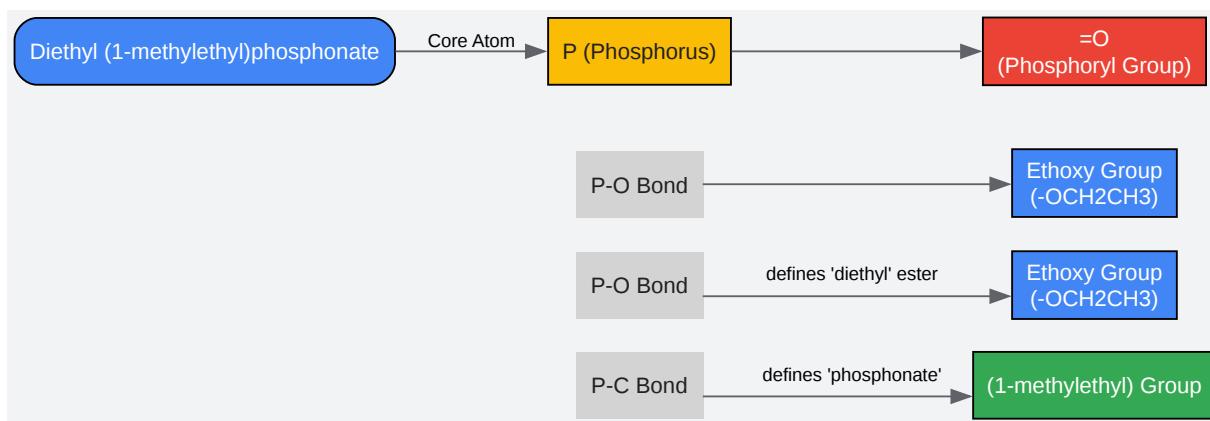
**General Protocol:**

- **Reactant Setup:** In a reaction flask equipped with a reflux condenser and a dropping funnel, place the isopropyl halide.
- **Addition of Phosphite:** Add triethyl phosphite dropwise to the isopropyl halide. The reaction is often initiated by gentle heating.

- Reaction Conditions: The mixture is typically heated to reflux to drive the reaction to completion. The reaction is exothermic, and the rate of addition may need to be controlled to maintain a steady temperature.
- Mechanism: The reaction proceeds via an initial  $S_N2$  attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of the isopropyl halide, forming a phosphonium salt intermediate. In the subsequent step, the halide anion attacks one of the ethyl groups on the phosphonium intermediate, displacing the **diethyl isopropylphosphonate** product and forming a volatile ethyl halide as a byproduct.
- Purification: After the reaction is complete, the resulting mixture is purified, typically by distillation under reduced pressure, to isolate the diethyl (1-methylethyl)phosphonate.

## Visualization of Nomenclature Logic

The following diagram illustrates the logical breakdown of the IUPAC name "diethyl (1-methylethyl)phosphonate" based on its molecular structure.



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Caption: Structural breakdown for IUPAC nomenclature.

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## References

- 1. biochemical phosphorus [iupac.qmul.ac.uk]
- 2. iupac.org [iupac.org]
- 3. pnas.org [pnas.org]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Diethyl isopropylphosphonate | 1538-69-8 | Benchchem [benchchem.com]
- 6. 2-Carb-24 [iupac.qmul.ac.uk]
- 7. Diethyl (propan-2-yl)phosphonate | C7H17O3P | CID 586633 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)